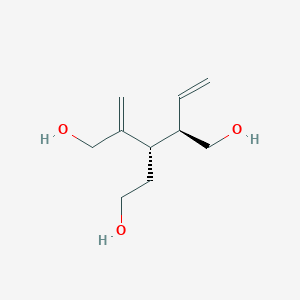
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features multiple functional groups, including hydroxyl and vinyl groups, which contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy aldehydes or ketones.
Hydroboration-Oxidation: Adding borane to alkenes followed by oxidation to form alcohols.
Grignard Reaction: Reacting alkyl or aryl magnesium halides with carbonyl compounds to form alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: Using metal catalysts to add hydrogen to unsaturated bonds.
Continuous Flow Reactors: Employing continuous flow systems for efficient and scalable synthesis.
化学反応の分析
Types of Reactions
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents like PCC or KMnO₄.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Catalysts: Pd/C, PtO₂ for hydrogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers, esters, or halides.
科学的研究の応用
Chemistry: Used as a building block for complex organic synthesis.
Biology: Potential use in biochemical studies and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.
類似化合物との比較
Similar Compounds
1,5-Pentanediol: A simpler diol with two hydroxyl groups.
2-Ethenyl-3-hydroxyethyl-4-methylene-pentane: A similar compound with slight structural variations.
4-Methylene-2-hydroxyethyl-1,5-pentanediol: Another structurally related compound.
Uniqueness
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
648903-65-5 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
(2R,3S)-2-ethenyl-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,9-13H,1-2,4-7H2/t9-,10+/m0/s1 |
InChIキー |
NPRYYGAEEIFLTE-VHSXEESVSA-N |
異性体SMILES |
C=C[C@@H](CO)[C@H](CCO)C(=C)CO |
正規SMILES |
C=CC(CO)C(CCO)C(=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)

![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)

![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)
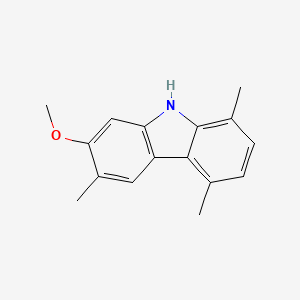
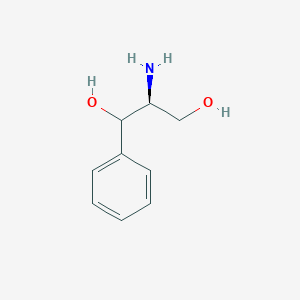
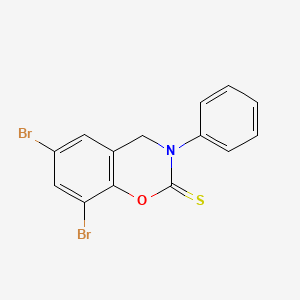
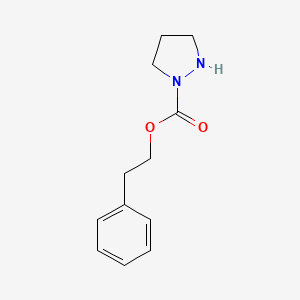

![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)
